- A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Cas no 90-00-6 (2-Ethylphenol)

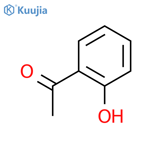

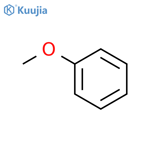

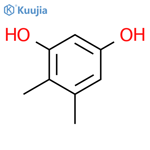

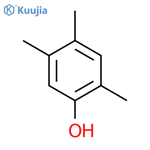

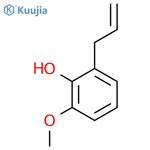

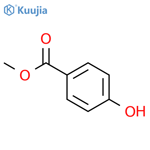

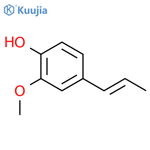

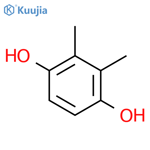

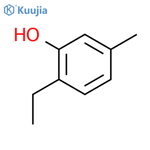

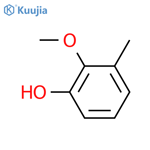

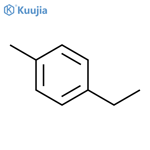

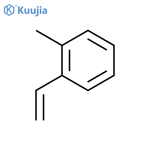

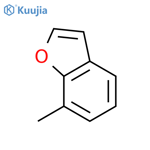

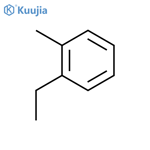

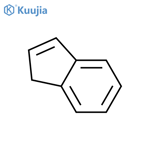

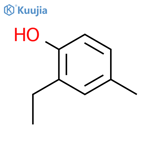

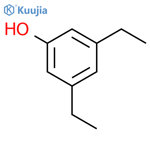

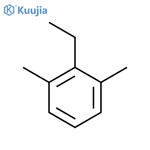

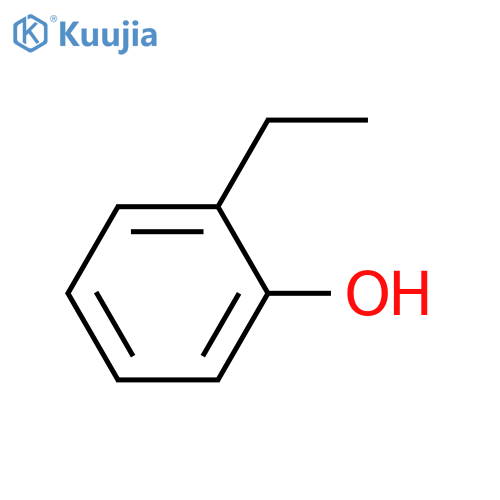

2-Ethylphenol structure

상품 이름:2-Ethylphenol

2-Ethylphenol 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Ethylphenol

- Phlorol

- 2-Ethylphenolneat

- o-Ethylphenol

- 2-Et-C6H4OH

- 2-Ethylphenazin

- 2-ethyl-phenazine

- ethyl-Phenol

- o-Hydroxyethylbenzene

- ortho-ethylphenol

- Phenazine,2-ethyl

- PHENOL, 2-ETHYL-

- PHENOL,2-ETHYL

- Phenol, o-ethyl-

- ETHYLPHENOL

- 1-Hydroxy-2-ethylbenzene

- 1-Ethyl-2-hydroxybenzene

- Phenol, ethyl-

- Florol

- o-Ethyl phenol

- 2-Ethyl-phenol

- Florol [Czech]

- Benzene, 1-ethyl-2-hydroxy-

- IXQGCWUGDFDQMF-UHFFFAOYSA-N

- 355O0P4JU7

- DSSTox_CID_2479

- DSSTox_RID_76599

- DSSTox_GSID_22479

- 2-ethyl phenol

- o-Hydroxyethylbenz

- 2-Ethylphenol (ACI)

- Phenol, o-ethyl- (8CI)

- NSC 10112

-

- MDL: MFCD00002249

- 인치: 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3

- InChIKey: IXQGCWUGDFDQMF-UHFFFAOYSA-N

- 미소: OC1C(CC)=CC=CC=1

- BRN: 1099397

계산된 속성

- 정밀분자량: 122.07300

- 동위원소 질량: 122.073165

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 1

- 복잡도: 80.6

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.5

- 표면전하: 0

- 상호 변형 이기종 수량: 3

- 토폴로지 분자 극성 표면적: 20.2

실험적 성질

- 색과 성상: 무색 액체.그것은 페놀 냄새가 난다.

- 밀도: 1.037 g/mL at 25 °C(lit.)

- 융해점: −18 °C (lit.)

- 비등점: 195-197 °C(lit.)

- 플래시 포인트: 화씨 온도: 172.4°f

섭씨: 78 ° c - 굴절률: n20/D 1.536(lit.)

- 수용성: 불용했어

- 안정성: Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.

- PSA: 20.23000

- LogP: 1.95460

- 머크: 3839

- 민감성: 공기와 빛에 민감하다

- 용해성: 에탄올, 에틸에테르, 벤젠, 빙초산에 쉽게 용해되며 물에 거의 용해되지 않는다.-30 ℃ 까지 냉각되면 아온 결정체가 석출된다.

2-Ethylphenol 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H302-H315-H318-H335

- 경고성 성명: P261-P280-P305 + P351 + P338

- 위험물 운송번호:UN 3145 8/PG 2

- WGK 독일:3

- 위험 범주 코드: 22-37/38-41

- 보안 지침: S36/37/39-S45-S26

- 포카표 F사이즈:8

- RTECS 번호:SL4025000

-

위험물 표지:

- 위험 등급:8

- 포장 등급:III

- 패키지 그룹:III

- 보안 용어:8

- TSCA:Yes

- 위험 용어:R20/21/22; R34

2-Ethylphenol 세관 데이터

- 세관 번호:29071900

- 세관 데이터:

중국 세관 번호:

2907199090개요:

2907199090 기타 비스페놀류.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

2907199090 기타 단상부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세없음: 5.5% 일반관세: 30.0%

2-Ethylphenol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB19846-5g |

2-Ethylphenol |

90-00-6 | 97% | 5g |

2842.00 | 2021-07-09 | |

| Enamine | EN300-20199-0.05g |

2-ethylphenol |

90-00-6 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20199-2.5g |

2-ethylphenol |

90-00-6 | 95% | 2.5g |

$27.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0160-100ml |

2-Ethylphenol |

90-00-6 | 98.0%(GC) | 100ml |

¥1060.0 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223144-500g |

2-Ethylphenol |

90-00-6 | 98% | 500g |

¥1042.00 | 2024-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01637-50g |

2-Ethylphenol, 98+% |

90-00-6 | 98+% | 50g |

¥1752.00 | 2023-03-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73785-100g |

2-Ethylphenol |

90-00-6 | 98% | 100g |

¥658.0 | 2023-09-05 | |

| TRC | E925965-1g |

2-Ethylphenol |

90-00-6 | 1g |

$ 58.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0160-25ml |

2-Ethylphenol |

90-00-6 | 98.0%(GC) | 25ml |

¥415.0 | 2022-06-10 | |

| TRC | E925965-50g |

2-Ethylphenol |

90-00-6 | 50g |

$224.00 | 2023-05-18 |

2-Ethylphenol 합성 방법

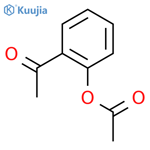

합성회로 1

반응 조건

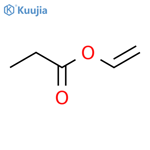

1.1 Reagents: Diphenylphosphine , Potassium tert-butoxide Solvents: Dimethylformamide ; 10 min, rt

1.2 12 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 12 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

참조

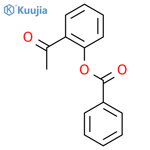

합성회로 2

반응 조건

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 3 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt

1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C

1.4 Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt

1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C

1.4 Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

참조

- Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction, Tetrahedron Letters, 2013, 54(22), 2776-2780

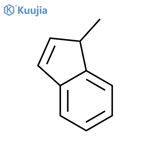

합성회로 3

반응 조건

1.1 Reagents: Triethylamine , Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile , Water ; 36 h, rt

참조

- Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations, New Journal of Chemistry, 2019, 43(46), 17974-17979

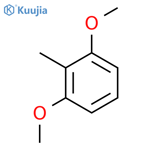

합성회로 4

반응 조건

1.1 Reagents: Sodium tert-butoxide , Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ; rt → 140 °C; 24 h, 140 °C; 140 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt

참조

- Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound, Catalysis Communications, 2014, 52, 36-39

합성회로 5

반응 조건

1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ; 24 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

참조

- New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones, Journal of Molecular Structure, 2023, 1286,

합성회로 6

합성회로 7

반응 조건

1.1 Catalysts: Choline chloride , Imidazole ; 150 °C

참조

Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism

,

International Journal of Biological Macromolecules,

2021,

193,

319-327

합성회로 8

반응 조건

1.1 250 h

참조

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

합성회로 9

합성회로 10

합성회로 11

반응 조건

1.1 500 °C

참조

- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42

합성회로 12

반응 조건

1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C

참조

- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,

합성회로 13

반응 조건

1.1 Reagents: Sodium tert-butoxide , Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 24 h, 5 MPa, 180 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt

참조

- Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst, Angewandte Chemie, 2013, 52(48), 12674-12678

합성회로 14

반응 조건

1.1 Reagents: Hantzsch ester , Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids, Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065

합성회로 15

반응 조건

1.1 Catalysts: Phenol , Tetrafluoroboric acid , Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ; 15 min, rt

1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C

1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C

참조

- Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand, Journal of the American Chemical Society, 2015, 137(34), 11105-11114

합성회로 16

합성회로 17

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ; 65 min, reflux

참조

- An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin, Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539

합성회로 18

합성회로 19

합성회로 20

합성회로 21

반응 조건

1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ; 16 h, 50 bar, 175 °C

참조

- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512

합성회로 22

반응 조건

1.1 250 h

참조

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

2-Ethylphenol Raw materials

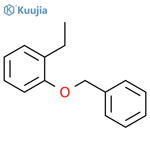

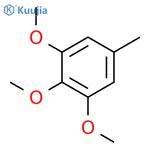

- 1-ethyl-2-phenylmethoxybenzene

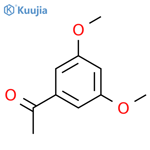

- 2-acetylphenyl benzoate

- 2'-Hydroxyacetophenone

- Sulfate Lignin

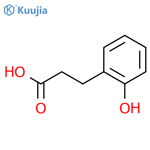

- 3-(2-Hydroxyphenyl)propionic Acid

- Coumaran

- Lignin

- 2-Acetoxyacetophenone

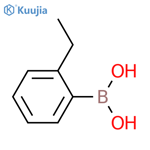

- o-Ethylphenylboronic Acid

2-Ethylphenol Preparation Products

- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)

- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 1,3-dimethyl-1H-indene (2177-48-2)

- 2-Propylphenol (644-35-9)

- Anisole (100-66-3)

- 4-Ethyltoluene (622-96-8)

- 2-Methyl-1H-indene (2177-47-1)

- 4-Ethylguaiacol (2785-89-9)

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- 2-Ethyl-4-methylphenol (3855-26-3)

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- o-Cymene (527-84-4)

- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)

- 2-Hydroxybenzaldehyde (90-02-8)

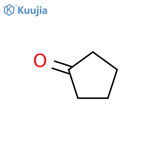

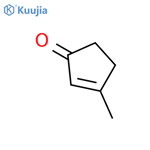

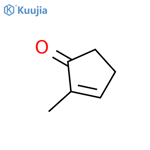

- Cyclopentanone (120-92-3)

- Vanillin (121-33-5)

- 1,2,4-Triethylbenzene (877-44-1)

- 2-Methylstyrene (611-15-4)

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- Indane (496-11-7)

- 1-methylcyclopenta-1,3-diene (96-39-9)

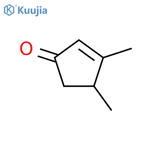

- 3-methylcyclopent-2-en-1-one (2758-18-1)

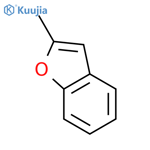

- Coumaran (496-16-2)

- 4,5-Dimethylbenzene-1,3-diol (527-55-9)

- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)

- 1,2,3,5-Tetramethylbenzene (527-53-7)

- 1-Methyl-1H-indene (767-59-9)

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- Phenol, 3,5-diethyl- (1197-34-8)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 3-Methylcatechol (488-17-5)

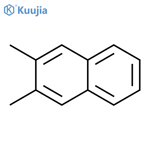

- 2,6-Dimethylnaphthalene (581-42-0)

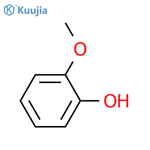

- Guaiacol (90-05-1)

- 2,4,5-trimethylphenol (496-78-6)

- 7-Methylbenzofuran (17059-52-8)

- 2,3-Xylohydroquinone (608-43-5)

- Syringaldehyde (134-96-3)

- Phenol,4-ethyl-3-methyl- (1123-94-0)

- Cyclopentane,1,2,4-trimethyl- (2815-58-9)

- 1,7-Dimethylnaphthalene (575-37-1)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)

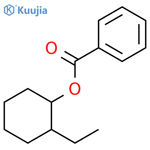

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

- 1-Ethyl-3,5-dimethylbenzene (934-74-7)

- Phenol, 3-ethoxy-5-methyl- (24741-99-9)

- 4-Methylcatechol (452-86-8)

- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)

- 2,6-Dimethoxytoluene (5673-07-4)

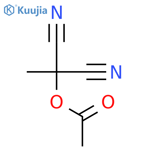

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)

- 2,3-Dihydroxybenzaldehyde (24677-78-9)

- 2-Ethyl-m-xylene (2870-04-4)

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- trans-1,2-Dimethylcyclohexane (6876-23-9)

- 2-Cyclopentenone (930-30-3)

- 2-Ethyl Toluene (611-14-3)

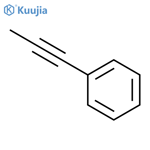

- 1-Phenyl-1-propyne (673-32-5)

- 2,3,5-Trimethyphenol (697-82-5)

- 1,6-Dimethylnaphthalene (575-43-9)

- 2-Methylbenzofuran (4265-25-2)

- 4-Ethylresorcinol (2896-60-8)

- 2,6-Dimethoxyphenol (91-10-1)

- Methyl Paraben (99-76-3)

- (2-methylbut-3-en-2-yl)benzene (18321-36-3)

- 2,3-Dimethylnaphthalene (581-40-8)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- 3-Ethylphenol (620-17-7)

- 2,4,6-Trimethylphenol (527-60-6)

- Veratrole (91-16-7)

- 1,2-Dihydroxyindane (4370-02-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- 1,5-Dimethylnaphthalene (571-61-9)

- 4-Ethylphenol (123-07-9)

- Indene (95-13-6)

- Benzaldehyde (100-52-7)

- 1,2,3-Trimethoxybenzene (634-36-6)

2-Ethylphenol 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:90-00-6)Ethyl phenol

주문 번호:sfd21801

인벤토리 상태:in Stock

재다:200kg

순결:99.9%

마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:39

가격 ($):discuss personally

Amadis Chemical Company Limited

골드 회원

(CAS:90-00-6)2-Ethylphenol

주문 번호:A1207376

인벤토리 상태:in Stock

재다:500ml

순결:99%

마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:46

가격 ($):266.0

2-Ethylphenol 관련 문헌

-

Hoda Shafaghat,Pouya Sirous Rezaei,Wan Mohd Ashri Wan Daud RSC Adv. 2015 5 33990

-

Daniel A. Ruddy,Joshua A. Schaidle,Jack R. Ferrell III,Jun Wang,Luc Moens,Jesse E. Hensley Green Chem. 2014 16 454

-

Paolo Barzaghi,Hartmut Herrmann Phys. Chem. Chem. Phys. 2004 6 5379

-

4. The analysis of mixtures of phenols by partition chromatography and ultra-violet spectrophotometryR. M. Pearson Analyst 1955 80 656

-

Sunit Kumar Singh,Kunal Nandeshwar,Jayant D. Ekhe New J. Chem. 2016 40 3677

90-00-6 (2-Ethylphenol) 관련 제품

- 1687-64-5(2-Ethyl-6-methylphenol)

- 644-35-9(2-Propylphenol)

- 74568-07-3(Calix4arene)

- 82452-93-5(Calix8arene)

- 28994-41-4(Delegol T)

- 96107-95-8(Calix6arene)

- 7768-28-7(2-Hydroxybenzeneethanol)

- 2896-60-8(4-Ethylresorcinol)

- 2078-54-8(Propofol)

- 1806859-20-0(2-(Difluoromethyl)-6-iodo-5-methylpyridine-3-sulfonyl chloride)

추천 공급업체

Jiangsu Xinsu New Materials Co., Ltd

(CAS:90-00-6)

순결:99%

재다:25KG,200KG,1000KG

가격 ($):문의

Jiangsu Xinsu New Materials Co., Ltd

(CAS:90-00-6)

순결:99%

재다:25KG,200KG,1000KG

가격 ($):문의